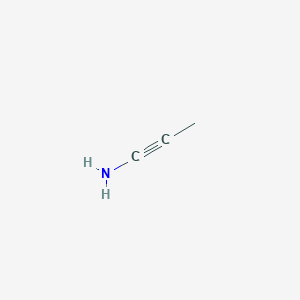
ジエチルアミン塩酸塩
概要
説明
Diethylamine hydrochloride is an organic compound with the molecular formula C4H12ClN. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its reactivity and versatility .
科学的研究の応用
Diethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is employed in the preparation of buffers and other reagents used in biological experiments.
Medicine: It serves as an intermediate in the synthesis of drugs such as ranitidine.
Industry: It is used in the production of corrosion inhibitors and other industrial chemicals.
作用機序
Target of Action
Diethylamine hydrochloride primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Diethylamine hydrochloride interacts with its targets by blocking the muscle-type nicotinic acetylcholine receptors . This interaction results in the inhibition of acetylcholine-elicited currents, which is more pronounced at negative potentials, suggesting an open-channel blockade of nAChRs .
Biochemical Pathways
The primary biochemical pathway affected by diethylamine hydrochloride is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors. The blockade of nAChRs disrupts this pathway, leading to downstream effects such as altered neural signaling .
Pharmacokinetics
It’s known that diethylamine, the base form of diethylamine hydrochloride, participates in reactions such as the mannich reaction .
Result of Action
The blockade of nAChRs by diethylamine hydrochloride can lead to various molecular and cellular effects, primarily related to the disruption of neural signaling. This can potentially affect muscle contraction and other processes regulated by the cholinergic pathway .
Action Environment
The action, efficacy, and stability of diethylamine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of diethylamine hydrochloride, potentially influencing its interaction with nAChRs .
生化学分析
Biochemical Properties
Diethylamine hydrochloride is a secondary amine, which means it can participate in a variety of biochemical reactions . It can engage in hydrogen bonding with water . It is also used in the synthesis of diethylaminomethyl substituents, which are involved in Mannich reactions .
Cellular Effects
It is known that amines can have various effects on cells, including influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can participate in Mannich reactions involving the installation of diethylaminomethyl substituents .
Temporal Effects in Laboratory Settings
It is known that amines can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that amines can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that amines can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that amines can interact with various transporters and binding proteins .
Subcellular Localization
It is known that amines can be localized to various subcellular compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Diethylamine hydrochloride can be synthesized by reacting diethylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where diethylamine is added to hydrochloric acid, resulting in the formation of diethylamine hydrochloride as a precipitate .
Industrial Production Methods: In industrial settings, diethylamine hydrochloride is produced by the direct reaction of diethylamine with hydrogen chloride gas. This method ensures high purity and yield of the product. The reaction is usually conducted in a controlled environment to prevent contamination and ensure safety .
化学反応の分析
Types of Reactions: Diethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to diethylamine under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an alkyl halide can produce a tertiary amine.
Reduction Reactions: The major product is diethylamine.
類似化合物との比較
Diethylamine: Similar in structure but lacks the chloride ion.
Dimethylamine hydrochloride: Contains two methyl groups instead of ethyl groups.
Triethylamine hydrochloride: Contains three ethyl groups instead of two.
Uniqueness: Diethylamine hydrochloride is unique due to its specific reactivity and solubility properties. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
N-ethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDITUCONWLWUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044320 | |
| Record name | Diethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white hygroscopic solid; [Acros Organics MSDS] | |
| Record name | Diethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13810 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000645 [mmHg] | |
| Record name | Diethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13810 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
660-68-4 | |
| Record name | Diethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, N-ethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9V3G1135 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diethylamine hydrochloride?
A1: Diethylamine hydrochloride has the molecular formula (C2H5)2NH·HCl and a molecular weight of 109.59 g/mol.
Q2: Are there any notable spectroscopic characteristics of diethylamine hydrochloride?
A2: While specific spectroscopic data isn't extensively discussed in the provided research, researchers frequently employ techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize diethylamine hydrochloride. [, , ] These techniques help confirm the structure and purity of the synthesized compound.
Q3: How is diethylamine hydrochloride utilized in material science?
A3: Diethylamine hydrochloride is a versatile compound finding use in various material science applications. For instance, it serves as a key component in the synthesis of core-shell microspheres with antibacterial properties. [] These microspheres utilize a quaternary ammonium cationic surfmer derived from diethylamine hydrochloride to impart biocidal activity against bacteria like E. coli and S. aureus.
Q4: Can diethylamine hydrochloride be used to modify the properties of other materials?
A4: Yes, diethylamine hydrochloride is employed to modify cellulose to improve its dyeability with specific dyes. [] This modification enhances the interaction between cellulose and 5-chloro-2,4-difluoropyrimidinyl dyes, potentially leading to more vibrant and durable coloration in textile applications.
Q5: Does diethylamine hydrochloride find applications in electroplating?
A5: Research indicates that diethylamine hydrochloride plays a crucial role in a water-compatible electroplating process for molten aluminum. [] The presence of diethylamine hydrochloride in the electroplating solution, along with aluminum halide and dimethyl sulfone, enables stable and long-lasting aluminum plating, even with increased moisture levels.
Q6: How does diethylamine hydrochloride function in a flux for dip soldering?
A6: Diethylamine hydrochloride, when combined with glycerin in specific ratios, forms a flux suitable for dip soldering. [] This flux exhibits enhanced activity and fluidity at elevated temperatures (160-240 °C), crucial for effective soldering. Furthermore, it improves the corrosion resistance of the resulting solder fusions.
Q7: Does diethylamine hydrochloride exhibit any catalytic properties?
A7: Diethylamine hydrochloride acts as a catalyst in the synthesis of primary thioamides from nitriles. [, ] This method, utilizing sodium hydrogen sulfide and diethylamine hydrochloride, offers a relatively mild and efficient route to prepare primary thioamides, valuable intermediates in organic synthesis.
Q8: Can you elaborate on the use of diethylamine hydrochloride in synthesizing specific compounds?
A8: Diethylamine hydrochloride plays a crucial role in the synthesis of various compounds, including:
- 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones: These compounds, synthesized using diethylamine hydrochloride along with other reactants, show potential as antimicrobial agents. []
- Tetraaminophosphonium chloride: Diethylamine hydrochloride is used in the purification process of tetraaminophosphonium chloride, obtained from the ammonolysis of phosphorus pentachloride. []
Q9: How does the structure of diethylamine hydrochloride contribute to its role in chemical reactions?
A9: Diethylamine hydrochloride's structure, containing a tertiary amine group protonated by hydrochloric acid, imparts unique reactivity. The positively charged nitrogen can act as a nucleophile or participate in hydrogen bonding interactions, influencing reaction pathways and product formation.
Q10: What is known about the stability of diethylamine hydrochloride?
A10: While specific stability data isn't extensively covered in the research excerpts, we know that diethylamine hydrochloride can decompose at elevated temperatures. [] Further research and specific conditions would be necessary to comprehensively understand its stability profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















